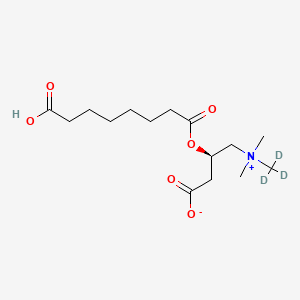
(L)-Suberyl Carnitine-d3 Inner Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(L)-Suberyl Carnitine-d3 Inner Salt is a deuterated form of suberyl carnitine, which is a derivative of L-carnitine. L-carnitine is a naturally occurring compound that plays a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (L)-Suberyl Carnitine-d3 Inner Salt typically involves the esterification of L-carnitine with suberic acid, followed by the introduction of deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and rigorous quality control measures are essential to produce the compound at a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
(L)-Suberyl Carnitine-d3 Inner Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various acylcarnitine derivatives, which can be further analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and purity .
Applications De Recherche Scientifique
(L)-Suberyl Carnitine-d3 Inner Salt has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in analytical chemistry for the quantification of carnitine and its derivatives.
Biology: Employed in studies of fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals
Mécanisme D'action
The primary mechanism of action of (L)-Suberyl Carnitine-d3 Inner Salt involves its role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is facilitated by the enzyme carnitine palmitoyltransferase, which catalyzes the formation of acylcarnitine derivatives. The deuterated form allows for precise tracking of these metabolic pathways, providing valuable insights into mitochondrial function and energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oleoyl-L-carnitine-d3 Inner Salt
- Propionyl-L-carnitine-(N-methyl-d3)
- Butyryl-L-carnitine-(N-methyl-d3)
- Palmitoyl-L-carnitine-(N-methyl-d3)
- Acetyl-L-carnitine-(N-methyl-d3)
Uniqueness
(L)-Suberyl Carnitine-d3 Inner Salt is unique due to its specific chain length and deuterium labeling, which provides distinct advantages in metabolic studies. Its stable isotope labeling allows for accurate quantification and tracking in biochemical assays, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C15H27NO6 |
|---|---|
Poids moléculaire |
320.40 g/mol |
Nom IUPAC |
(3R)-3-(7-carboxyheptanoyloxy)-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1/i1D3 |
Clé InChI |
YVWVEIPYMGBQPE-LBBMYNEISA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



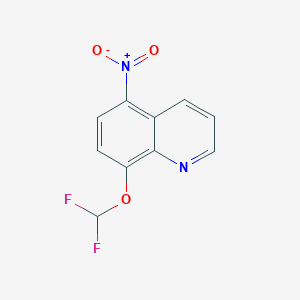
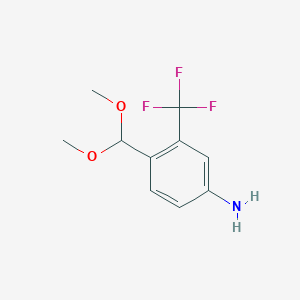
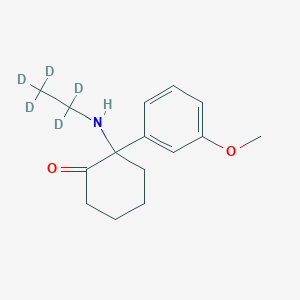
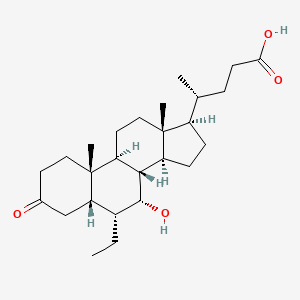
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)

![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
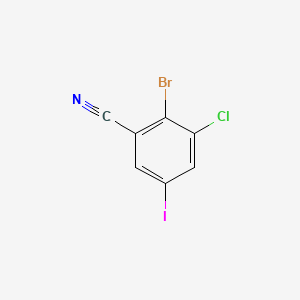
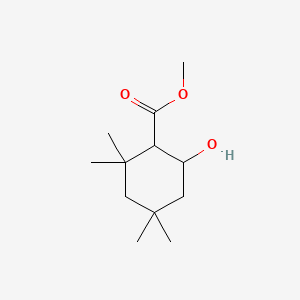
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
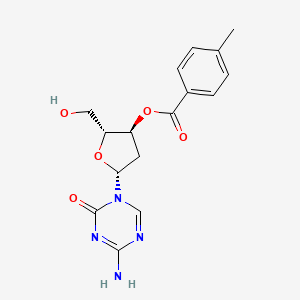
![3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione](/img/structure/B13430366.png)
![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
